Cas no 77337-82-7 (2-Bromo-5-nitroanisole)

2-Bromo-5-nitroanisole structure
Productnaam:2-Bromo-5-nitroanisole
2-Bromo-5-nitroanisole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Bromo-5-nitroanisole
- 4-Bromo-3-methoxynitrobenzene
- 1-Bromo-2-methoxy-4-nitrobenzene
- 2-Bromo-5-nitroanisol
- Benzene, 1-bromo-2-methoxy-4-nitro-
- 1-Bromo-2-methoxy-4-nitro-benzene
- NTKADLOYTKVXQN-UHFFFAOYSA-N
- NSC405572
- zlchem 673
- PubChem2536
- 2-bromo-5-nitro-anisole
- 2-bromo 5-nitro anisole
- 2-Bromo-5-nitro anisole
- KSC497Q5T
- 4-bromo-3-methoxy nitrobenzene
- 3-Methoxy-4-bromo nitrobenzene
- 2-Bromo
- A19854
- 55S5YMP2XF
- 4-bromo-3-methoxy-1-nitrobenzene
- EINECS 278-669-5
- AM62099
- BP-13105
- SCHEMBL282839
- UNII-55S5YMP2XF
- CS-W014685
- B3418
- AE-641/00638021
- DTXSID50228070
- 1-bromo-2-methoxy4-nitrobenzene
- J-508406
- 1-Bromo-2-methoxy-4-nitrobenzene #
- NTKADLOYTKVXQN-UHFFFAOYSA-
- SY010666
- AC-1184
- FT-0611495
- EN300-254326
- InChI=1/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
- MFCD00041250
- PS-5784
- NS00037910
- AKOS015835202
- 77337-82-7
- 2-Bromo-5-nitroanisole, AldrichCPR
- NSC-405572
- NSC 405572
- DTXCID70150561
- DB-020677
-
- MDL: MFCD00041250
- Inchi: 1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
- InChI-sleutel: NTKADLOYTKVXQN-UHFFFAOYSA-N
- LACHT: BrC1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])[N+](=O)[O-]
- BRN: 2520496
Berekende eigenschappen
- Exacte massa: 230.95300
- Monoisotopische massa: 230.953106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 171
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 55
- Oppervlakte lading: 0
- XLogP3: 2.8
Experimentele eigenschappen
- Kleur/vorm: Brown to yellow lens powder
- Dichtheid: 1.64
- Smeltpunt: 102.0 to 106.0 deg-C
- Kookpunt: 302.1±22.0 °C at 760 mmHg
- Vlampunt: 136.5℃
- Brekindex: 1.581
- PSA: 55.05000
- LogboekP: 2.88910
- λ max: 324(EtOH)(lit.)
- Oplosbaarheid: Insoluble in water.
2-Bromo-5-nitroanisole Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H302,H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38-22
- Veiligheidsinstructies: S24/25
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:Store at room temperature
- Veiligheidstermijn:S24/25
2-Bromo-5-nitroanisole Douanegegevens
- HS-CODE:2909309090
- Douanegegevens:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-5-nitroanisole Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3418-5G |
2-Bromo-5-nitroanisole |
77337-82-7 | >98.0%(GC) | 5g |
¥130.00 | 2024-04-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25331-2g |
2-Bromo-5-nitroanisole, 98% |
77337-82-7 | 98% | 2g |
¥767.00 | 2023-02-26 | |
Enamine | EN300-254326-10.0g |
1-bromo-2-methoxy-4-nitrobenzene |
77337-82-7 | 95% | 10.0g |
$38.0 | 2024-06-19 | |
Enamine | EN300-254326-25.0g |
1-bromo-2-methoxy-4-nitrobenzene |
77337-82-7 | 95% | 25.0g |
$64.0 | 2024-06-19 | |
abcr | AB402841-25 g |
2-Bromo-5-nitroanisole; 95% |
77337-82-7 | 25g |
€120.10 | 2023-04-25 | ||
OTAVAchemicals | 1362072-100MG |
1-bromo-2-methoxy-4-nitrobenzene |
77337-82-7 | 97% | 100MG |
$52 | 2023-07-05 | |
OTAVAchemicals | 1362072-250MG |
1-bromo-2-methoxy-4-nitrobenzene |
77337-82-7 | 97% | 250MG |
$115 | 2023-07-05 | |
ChemScence | CS-W014685-25g |
2-Bromo-5-nitroanisole |
77337-82-7 | 25g |
$42.0 | 2021-09-02 | ||
ChemScence | CS-W014685-100g |
2-Bromo-5-nitroanisole |
77337-82-7 | 100g |
$93.0 | 2021-09-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001539-1g |
2-Bromo-5-nitroanisole |
77337-82-7 | 98% | 1g |
¥28 | 2024-05-21 |
2-Bromo-5-nitroanisole Gerelateerde literatuur
-
X. Gómez-Santacana,X. Rovira,J. A. Dalton,C. Goudet,J. P. Pin,P. Gorostiza,J. Giraldo,A. Llebaria Med. Chem. Commun. 2014 5 1548
-
2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75
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3. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxoninsChristopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 1981 2456
-
4. Bisbenzylisoquinolines. Part I. The synthesis of 4-(2-aminoethyl)-5′-carboxymethyl-2 : 2′-dimethoxydiphenyl ether and phenoxyisoquinolinesM. F. Grundon,H. J. H. Perry J. Chem. Soc. 1954 3531
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:77337-82-7)2-Bromo-5-nitroanisole

Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):277.0
atkchemica
(CAS:77337-82-7)2-Bromo-5-nitroanisole

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek